2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid
Description
2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety
Properties
IUPAC Name |
2-amino-5-[[4-(4-fluorophenyl)pyrimidin-2-yl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-11-5-3-10(4-6-11)13-7-9-19-15(20-13)18-8-1-2-12(17)14(21)22/h3-7,9,12H,1-2,8,17H2,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXCNUYUNPPUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NCCCC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Shares the fluorinated aromatic ring but lacks the pyrimidine moiety.
2-Amino-4,5-difluorophenylboronic acid: Contains a similar fluorinated aromatic structure but differs in its functional groups and overall structure.
Uniqueness
2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is unique due to its combination of an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid (CAS No. 1396967-30-8) is a compound characterized by its unique structure, which combines an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C15H17FN4O2
- Molecular Weight: 304.32 g/mol
- IUPAC Name: 2-amino-5-[[4-(4-fluorophenyl)pyrimidin-2-yl]amino]pentanoic acid
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds between boronic acids and halides. The industrial production may utilize automated reactors and continuous flow systems to enhance yield and purity, followed by purification methods such as crystallization and chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor functions through signal transduction pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Enzyme Inhibition: Investigated for its role in inhibiting various enzymes, which could be crucial in metabolic pathways.
- Anticancer Properties: Preliminary studies suggest it may exhibit anticancer activity, particularly against non-small cell lung cancer cells (A549), showing promise for further development as an anticancer agent .
- Anti-inflammatory Effects: Its structural characteristics suggest potential anti-inflammatory properties, warranting further investigation.
In Vitro Studies
-
Cell Viability Assays:
- A study evaluating the cytotoxic effects of various compounds on A549 cells demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like 5-fluorouracil. Although specific data for this compound were not detailed, its structural analogs showed significant inhibitory activity against cancer cell lines .
-
Mechanistic Insights:
- Compounds with similar structures have been shown to induce apoptosis via mitochondrial pathways and caspase activation, indicating that this compound might engage similar mechanisms. This is critical for developing therapies targeting cancer cells effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-fluoropyridine | Lacks pyrimidine moiety | Limited anticancer activity |
| 2-Amino-4,5-difluorophenylboronic acid | Similar fluorinated structure | Moderate enzyme inhibition |
The unique combination of an amino acid backbone with a fluorinated aromatic ring and a pyrimidine moiety in this compound distinguishes it from simpler analogs, potentially enhancing its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
